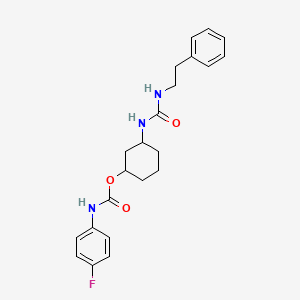![molecular formula C14H22N4O2 B2928699 Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate CAS No. 2415631-45-5](/img/structure/B2928699.png)
Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as AZD-9291 and has been extensively studied for its ability to inhibit the activity of epidermal growth factor receptor (EGFR) in cancer cells.
Applications De Recherche Scientifique
AZD-9291 has been extensively studied for its potential applications in the treatment of various types of cancer. It has been shown to be effective in inhibiting the activity of Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate in cancer cells, which is a key driver of cancer growth and progression. AZD-9291 has been shown to be particularly effective in the treatment of non-small cell lung cancer (NSCLC) that harbors the T790M mutation in the this compound gene. This mutation is associated with resistance to current this compound inhibitors, making AZD-9291 a promising alternative treatment option.
Mécanisme D'action
AZD-9291 works by irreversibly binding to the mutant Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate protein, which prevents the protein from activating downstream signaling pathways that promote cancer cell growth and survival. This mechanism of action is different from other this compound inhibitors, which only bind reversibly to the this compound protein.
Biochemical and physiological effects:
AZD-9291 has been shown to have a selective effect on cancer cells that harbor the T790M mutation in the this compound gene. This selectivity minimizes the potential for off-target effects on healthy cells, which can reduce the side effects of treatment. In addition, AZD-9291 has been shown to have good pharmacokinetic properties, which means that it is well-absorbed and distributed in the body, and has a long half-life, which allows for less frequent dosing.
Avantages Et Limitations Des Expériences En Laboratoire
AZD-9291 has several advantages for use in lab experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate in cancer growth and progression. In addition, its selectivity for cancer cells with the T790M mutation makes it a useful tool for studying the molecular mechanisms of drug resistance in cancer cells. However, AZD-9291 is a relatively new compound, and its long-term effects on healthy cells and tissues are not yet fully understood. In addition, its irreversible binding to the this compound protein can make it difficult to study the effects of reversible this compound inhibitors in combination with AZD-9291.
Orientations Futures
There are several future directions for research on AZD-9291. One area of research is the development of combination therapies that include AZD-9291 and other Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate inhibitors. This approach may help to overcome drug resistance and improve treatment outcomes for patients with NSCLC. Another area of research is the development of new compounds that target other mutations in the this compound gene that are associated with drug resistance. Finally, there is a need for further research on the long-term effects of AZD-9291 on healthy cells and tissues, particularly in the context of combination therapies.
Méthodes De Synthèse
The synthesis of AZD-9291 involves a multi-step process that starts with the reaction of 6-methylpyridazine with tert-butyl N-methylglycinate to form an intermediate compound. This intermediate compound is then reacted with 3-chloro-1,2-propanediol to form the desired product, AZD-9291. The synthesis of AZD-9291 has been optimized to ensure high yields and purity of the final product.
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-10-6-7-12(16-15-10)18-8-11(9-18)17(5)13(19)20-14(2,3)4/h6-7,11H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBJKXIENIGKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2928617.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2928618.png)
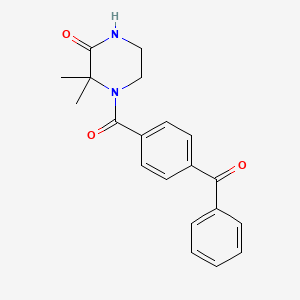
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B2928620.png)
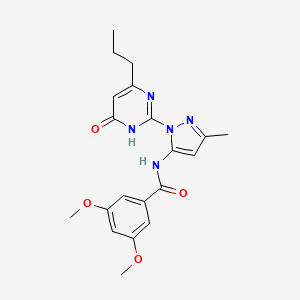
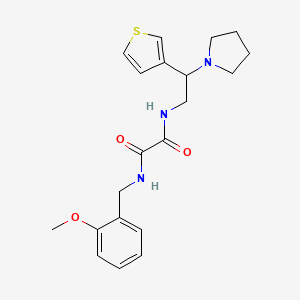

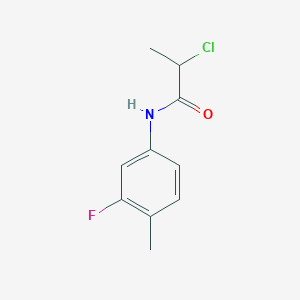
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone](/img/structure/B2928628.png)
![3-(3-Methylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2928629.png)
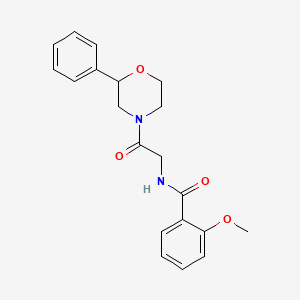
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2928635.png)
![2-Chloro-N-[(3-phenylmethoxy-2,5-dihydro-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2928637.png)
